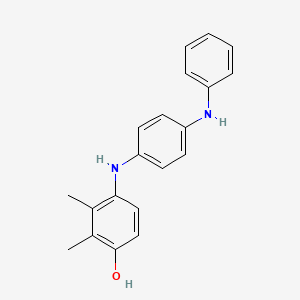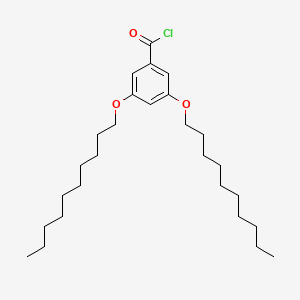
3,5-Bis(decyloxy)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis(decyloxy)benzoyl chloride is an organic compound with the molecular formula C27H45ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two decyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Bis(decyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:
- Dissolve the starting material, such as 3,5-bis(decyloxy)benzoic acid, in a suitable solvent.
- Add thionyl chloride (SOCl2) to the solution to convert the carboxylic acid group to an acyl chloride group.
- Heat the reaction mixture under reflux conditions to complete the conversion.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis(decyloxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic rings.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acyl chlorides.
Aqueous Alkaline Solution: Used in the Schotten-Baumann reaction for acylation.
Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.
Aplicaciones Científicas De Investigación
3,5-Bis(decyloxy)benzoyl chloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the synthesis of polymers and other materials with specific properties.
Pharmaceuticals: Used in the development of drug candidates and active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 3,5-bis(decyloxy)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the decyloxy substituents.
3,5-Bis(methoxy)benzoyl Chloride: A similar compound with methoxy groups instead of decyloxy groups.
3,5-Bis(ethoxy)benzoyl Chloride: A similar compound with ethoxy groups instead of decyloxy groups.
Uniqueness
3,5-Bis(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which impart specific physical and chemical properties. These long alkyl chains can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions and applications .
Propiedades
Número CAS |
122060-82-6 |
|---|---|
Fórmula molecular |
C27H45ClO3 |
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
3,5-didecoxybenzoyl chloride |
InChI |
InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3 |
Clave InChI |
FHSDEUDWVYWJHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



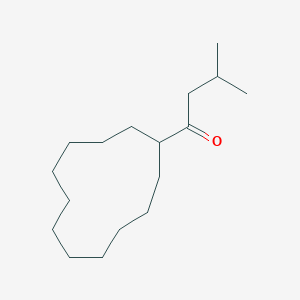
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
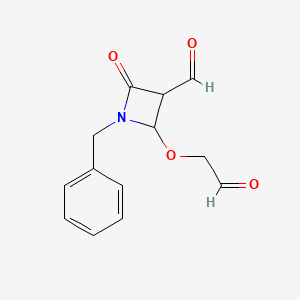
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
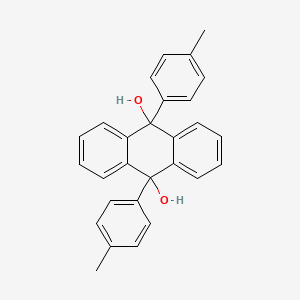
![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)

